Dihydro Ergotamine-13C,d3 Mesylate is a chemically modified form of dihydroergotamine, an ergot alkaloid that is primarily utilized in the treatment of migraine headaches. The compound is isotopically labeled with carbon-13 and deuterium, which allows for enhanced tracking and analysis in pharmacokinetic studies. Dihydro Ergotamine-13C,d3 Mesylate is classified as a vasoconstrictor and a serotonin receptor agonist, making it effective in alleviating migraine symptoms by targeting specific receptors in the brain.
Dihydro Ergotamine-13C,d3 Mesylate is synthesized from ergotamine, which is derived from the fungus Claviceps purpurea. The compound can be produced through various synthetic methods that involve isotopic labeling to facilitate research and development in pharmacology.
The synthesis of Dihydro Ergotamine-13C,d3 Mesylate involves several key steps:
Technical details indicate that the use of preparative HPLC allows for the isolation of epimerically pure solutions of the isotopically labeled compounds .
Dihydro Ergotamine-13C,d3 Mesylate has a complex molecular structure characterized by the following:
The structure can be represented as follows:
Dihydro Ergotamine-13C,d3 Mesylate participates in various chemical reactions that are significant for its synthesis and function:
These reactions are critical for producing a compound that retains therapeutic efficacy while allowing for detailed study through isotopic labeling.
The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate primarily involves its interaction with serotonin receptors:
Dihydro Ergotamine-13C,d3 Mesylate exhibits several notable physical and chemical properties:
Relevant data indicate that the compound's solubility and stability are critical for its formulation as a therapeutic agent .
Dihydro Ergotamine-13C,d3 Mesylate has significant applications in both clinical and research settings:
Dihydro Ergotamine-13C,d3 Mesylate possesses the molecular formula C₃₃¹³CH₃₈D₃N₅O₈S and a molecular weight of 683.78 g/mol. This compound features specific isotopic enrichment with carbon-13 (¹³C) and three deuterium (D) atoms incorporated at strategic molecular positions. The mesylate salt (methanesulfonate) component ensures enhanced stability and solubility for analytical applications. The molecular structure retains the complex tetracyclic ergoline backbone characteristic of ergot alkaloids, with modifications at the 9,10 position that distinguish it from ergotamine [4] [6] [10].
The isotopic labeling serves multiple critical functions in pharmaceutical analysis:
Table 1: Molecular Characteristics of Dihydro Ergotamine-13C,d3 Mesylate
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₃₃¹³CH₃₈D₃N₅O₈S | Unique mass spectral identification |
Molecular Weight | 683.78 g/mol | +4 Da mass shift vs. unlabeled compound |
Isotopic Enrichment | ¹³C, D₃ (≥99% isotopic purity) | Minimizes isotopic contribution to M+1/M+2 peaks |
Chemical Structure | Tetracyclic ergoline core with benzyl-substituted oxazolo-pyrrolopyrazine | Maintains identical chromatographic behavior to analyte |
Salt Form | Methanesulfonate | Enhances solubility in mobile phases |
The development of Dihydro Ergotamine-13C,d3 Mesylate represents the convergence of three scientific trajectories: ergot alkaloid pharmacology, analytical chemistry advancements, and isotopic labeling technology. Ergotamine, from which dihydroergotamine is derived, has been utilized medicinally since the 1920s, with dihydroergotamine first synthesized in 1943 as a derivative with improved tolerability [1] [5]. The historical progression of stable isotope applications to this compound class reveals significant milestones:
The synthesis of Dihydro Ergotamine-13C,d3 Mesylate employs advanced precursor-directed biosynthesis or total synthesis approaches using ¹³C-labeled tryptophan precursors and deuterated methylating agents. Modern synthetic routes achieve isotopic enrichment exceeding 99% with chemical purity >98%, meeting stringent requirements for reference materials. This represents a significant evolution from early ergot alkaloid production methods, which depended entirely on fungal cultivation with inherent variability [1] [8].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: